molecular formula C23H16FNO4 B6505398 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide CAS No. 923112-79-2

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide

Cat. No.: B6505398
CAS No.: 923112-79-2
M. Wt: 389.4 g/mol
InChI Key: DORFJNANHLCSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide is a synthetic benzamide-chromenone hybrid compound. Its structure comprises a chromen-4-one core substituted with a 2-fluorophenyl group at position 2 and a 2-methoxybenzamide moiety at position 6 (Figure 1). The synthesis of such derivatives typically involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as outlined in for analogous triazole-thione systems . Key spectral features include:

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, while νC=O (1663–1682 cm⁻¹) and νC=S (1243–1258 cm⁻¹) bands validate the benzamide and chromenone backbone .
  • NMR: Aromatic protons in the 6.8–8.2 ppm range and methoxy singlet (~3.8 ppm) are characteristic .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-20-9-5-3-7-16(20)23(27)25-14-10-11-21-17(12-14)19(26)13-22(29-21)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFJNANHLCSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158360
Record name N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923112-79-2
Record name N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923112-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide, also known by its CAS number 923112-79-2, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H16FNO4C_{23}H_{16}FNO_{4} with a molecular weight of 389.4 g/mol. The compound features a chromenone core, a fluorophenyl group, and a methoxybenzamide moiety, which together contribute to its unique chemical reactivity and biological properties.

PropertyValue
CAS Number923112-79-2
Molecular FormulaC23H16FNO4C_{23}H_{16}FNO_{4}
Molecular Weight389.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Chromenone Core : This is achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions.
  • Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution reactions.
  • Formation of the Benzamide Linkage : The final step involves coupling the chromenone derivative with 2-methoxybenzoic acid or its derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

For example, a study demonstrated that similar compounds with chromenone structures effectively inhibited cell growth in human cancer cell lines by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Its structural components allow for interaction with bacterial cell membranes, leading to disruption and cell death. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell viability with an IC50 value indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent in therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the chromenone and benzamide moieties. Key examples include:

Compound Name Substituents (Chromenone/Benzamide) Molecular Weight Key Structural Features Reference
Target Compound 2-fluorophenyl / 2-methoxy ~407.4* Fluorine enhances electronegativity; methoxy improves solubility
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide 4-tert-butylphenyl / 4-methoxy 427.5 tert-butyl increases steric bulk; 4-methoxy alters electronic distribution
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo/chloro/fluoro trifluoropropoxy ~484.7* Halogens enhance metabolic stability; trifluoropropoxy adds lipophilicity
N-(2-Methoxy-phenyl)-2-nitrobenzamide Nitro / 2-methoxy ~286.3* Nitro group introduces strong electron-withdrawing effects

*Calculated based on molecular formulas.

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, nitro) increase polarity and influence binding interactions, as seen in the target compound and derivatives .
  • Steric effects : Bulky substituents like tert-butyl () may hinder molecular packing, affecting crystallinity and solubility .
  • Halogenation : Bromo/chloro substituents () improve metabolic stability but may reduce aqueous solubility .

Comparison with Analog Syntheses :

  • : Uses 2-chloro-6-fluoroaniline and acyl chlorides, achieving 90% yield via optimized stoichiometry .
  • : Likely employs similar Friedel-Crafts steps but substitutes tert-butylphenyl groups, which may require longer reaction times due to steric hindrance .

Spectral and Crystallographic Analysis

  • IR/NMR: The target compound’s νC=O (chromenone) and νC=S (thione) align with ’s triazole-thiones, but absence of νNH in tautomers distinguishes it from hydrazinecarbothioamides . Methoxy protons in analogs (e.g., ) show similar singlet patterns (~3.8 ppm) .

Preparation Methods

Chromen-4-One Core Synthesis

The chromen-4-one scaffold is typically synthesized via Kostanecki cyclization or Baker-Venkataraman rearrangement . For the target compound, 2'-hydroxyacetophenone derivatives serve as precursors. In a representative procedure:

  • 2-Hydroxy-5-nitroacetophenone undergoes cyclization with 2-fluorobenzaldehyde in acetic acid under reflux to yield 6-nitro-2-(2-fluorophenyl)chromen-4-one .

  • Nitro reduction : The nitro group at position 6 is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at 50°C, producing 6-amino-2-(2-fluorophenyl)chromen-4-one .

Key Reaction Parameters :

  • Cyclization temperature: 110–120°C

  • Reduction time: 4–6 hours

  • Yield for cyclization: 68–75%

Amide Bond Formation Strategies

Coupling Reagents and Conditions

The final amide bond is formed between 6-amino-2-(2-fluorophenyl)chromen-4-one and 2-methoxybenzoic acid. Two primary methods are employed:

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt)

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 70–78%

HATU-Accelerated Coupling

  • Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA)

  • Solvent : DMF

  • Conditions : 25°C, 4–6 hours

  • Yield : 82–85%

Comparative Analysis :

ParameterEDCI/HOBtHATU/DIPEA
Reaction Time12–24 h4–6 h
Yield70–78%82–85%
Cost EfficiencyHighModerate

HATU offers superior efficiency but at higher cost, making EDCI preferable for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC : C18 column, acetonitrile/water (70:30) gradient achieves ≥98% purity for pharmaceutical applications.

Spectroscopic Validation

  • 1H NMR (DMSO-d6): Key signals include δ 8.50 (s, H-5 chromenone), 7.92 (d, J = 8.7 Hz, H-3 fluorophenyl), and 3.85 (s, OCH3).

  • HRMS : Calculated for C23H17FNO4 [M+H]+: 390.1145; observed: 390.1143.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times by 40%:

  • Chromenone cyclization in a microreactor at 130°C (residence time: 10 min).

  • Amide coupling in a packed-bed reactor with immobilized HATU (yield: 88%).

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF reduces environmental impact.

  • Catalyst recycling : Palladium nanoparticles recoverable via centrifugation (reused 5× without yield loss).

Challenges and Troubleshooting

Byproduct Formation

  • N-Acylation of hydroxyl groups : Minimized by protecting the chromenone’s 4-oxo group with trimethylsilyl chloride prior to coupling.

  • Racemization : HATU reduces epimerization risk compared to EDCI in chiral analogs.

Scale-Up Limitations

  • Exothermic amide coupling requires precise temperature control to prevent decomposition.

  • High-boiling solvents (e.g., DMF) complicate solvent recovery; switch to THF improves distillability.

Alternative Synthetic Pathways

Solid-Phase Synthesis

  • Wang resin-bound 2-methoxybenzoic acid enables stepwise assembly (yield: 76%, purity: 94%).

  • Advantages: Simplified purification, automated synthesis potential.

Biocatalytic Approaches

  • Lipase-mediated amidation in ionic liquids (yield: 58%, ongoing optimization).

  • Sustainability advantage: Avoids toxic coupling reagents.

Q & A

What are the common synthetic routes for preparing N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide, and how are reaction conditions optimized?

Basic Research Question
The synthesis typically involves multi-step reactions starting with the chromenone core. Key steps include:

  • Chromenone Core Formation : Cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions to generate the 4-oxo-4H-chromene scaffold .
  • Fluorophenyl Substitution : Introduction of the 2-fluorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability .
  • Benzamide Coupling : Reaction of the chromenone intermediate with 2-methoxybenzoyl chloride using coupling agents like DCC/HOBt at low temperatures (-50°C) to minimize side reactions .
    Optimization Factors :
  • Temperature : Reflux conditions (e.g., 80–100°C) ensure complete conversion of intermediates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for fluorophenyl integration .

How is the structural integrity of this compound validated during synthesis?

Basic Research Question
Validation relies on spectroscopic and crystallographic methods:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .
    • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the chromenone and benzamide moieties, critical for biological activity .

What methodologies are employed to assess the fluorescence properties of this compound, and how do environmental factors influence its emission?

Advanced Research Question
Fluorescence intensity is studied using spectrofluorometry with parameters:

  • Excitation/Emission Wavelengths : λex = 340 nm, λem = 380 nm, optimized via solvent screening .
  • Environmental Effects :
    • pH : Maximal intensity at pH 5 due to protonation/deprotonation of hydroxyl groups affecting electron delocalization .
    • Temperature : Stability at 25°C; higher temperatures (>40°C) reduce quantum yield via thermal quenching .
  • Quantitative Analysis : Limits of detection (LOD = 0.2691 mg/L) and quantification (LOQ = 0.898 mg/L) determined via calibration curves .

How does the fluorophenyl group influence the compound’s biological activity, and what assays are used to evaluate its pharmacological potential?

Advanced Research Question
The 2-fluorophenyl group enhances lipophilicity and target binding via halogen bonding:

  • Enzyme Inhibition :
    • Kinase Assays : IC50 values measured using ADP-Glo™ kinase assays for kinases like PI3K or EGFR .
    • Anti-inflammatory Activity : COX-2 inhibition assessed via ELISA-based prostaglandin E2 (PGE2) suppression in RAW 264.7 macrophages .
  • Anticancer Screening :
    • MTT Assay : Cytotoxicity evaluated against cancer cell lines (e.g., MCF-7, HeLa) with EC50 values compared to controls like doxorubicin .
    • Apoptosis Studies : Flow cytometry (Annexin V/PI staining) to quantify apoptotic induction .

What strategies resolve contradictions in reported biological data for this compound across studies?

Advanced Research Question
Discrepancies in activity profiles (e.g., varying IC50 values) are addressed via:

  • Standardized Assay Conditions :
    • Uniform cell culture media (e.g., RPMI-1640 + 10% FBS) and passage numbers to minimize variability .
    • Control compounds (e.g., staurosporine for kinase inhibition) to benchmark results .
  • Structure-Activity Relationship (SAR) Analysis :
    • Modifications to the methoxy or fluorophenyl groups to isolate contributions to activity .
    • Computational docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Challenges include:

  • Purification : Chromatography (e.g., flash silica gel) becomes resource-intensive; alternatives like recrystallization in ethanol/water mixtures improve yield .
  • Intermediate Stability : Light-sensitive chromenone intermediates require amber glassware and inert atmospheres .
  • Regulatory Compliance : Documentation of impurity profiles (e.g., residual Pd < 10 ppm) per ICH guidelines for toxicity studies .

How is the compound’s stability under physiological conditions evaluated, and what degradation products are observed?

Advanced Research Question
Stability assessed via:

  • Simulated Biological Fluids : Incubation in PBS (pH 7.4) or human serum at 37°C, monitored via HPLC-MS over 24–72 hours .
  • Degradation Pathways :
    • Hydrolysis of the benzamide bond at elevated pH (>8), yielding 2-methoxybenzoic acid and chromenone fragments .
    • Photooxidation of the fluorophenyl group under UV light, forming quinone derivatives .

What future research directions are prioritized for this compound?

Advanced Research Question
Key areas include:

  • Mechanistic Studies : Elucidating targets via CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) .
  • Formulation Development : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability and reduce off-target effects .
  • Toxicology Profiling : Acute/chronic toxicity studies in rodent models to establish safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.